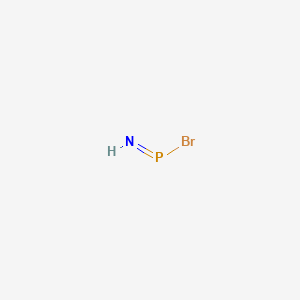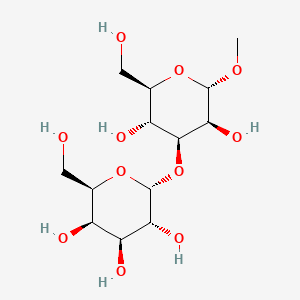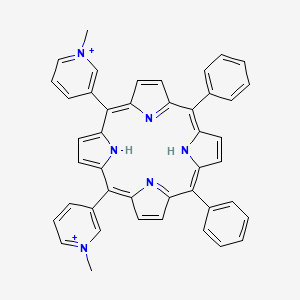
Bromo(imino)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(imino)phosphane is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom, an imino group, and a phosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromo(imino)phosphane can be synthesized through several methods. One common approach involves the reaction of a halogenophosphine with an organometallic reagent. For example, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can be used to synthesize various phosphines . Another method involves the use of organolithium compounds, which are commonly employed for the synthesis of phosphines through halogen-lithium exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(imino)phosphane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, Grignard reagents are often used in the synthesis of phosphines, while organolithium compounds are used for halogen-lithium exchange reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphine oxides, while substitution reactions may yield various substituted phosphines.
Applications De Recherche Scientifique
Bromo(imino)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis. It is also employed in the synthesis of new phosphines and phosphine derivatives.
Mécanisme D'action
The mechanism of action of bromo(imino)phosphane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of phosphate-recognizing enzymes by forming covalent bonds with active site residues . This interaction can modulate signal transduction pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
Bromo(imino)phosphane can be compared with other similar compounds, such as:
Chlorophosphines: These compounds contain a chlorine atom instead of a bromine atom.
Iminophosphoranes: These compounds contain an imino group and a phosphorane group.
Phosphine oxides: These compounds contain a phosphine group and an oxygen atom.
This compound is unique due to its specific combination of a bromine atom, an imino group, and a phosphane group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
120906-56-1 |
|---|---|
Formule moléculaire |
BrHNP |
Poids moléculaire |
125.89 g/mol |
Nom IUPAC |
bromo(imino)phosphane |
InChI |
InChI=1S/BrHNP/c1-3-2/h2H |
Clé InChI |
BUEGCOVVUQIWSP-UHFFFAOYSA-N |
SMILES canonique |
N=PBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)



![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)


![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)


